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Compound of Interest

Compound Name: ML 315

Cat. No.: B15580232

The following table summarizes the in vitro potency (IC50 values) of ML315 and a selection of
other DYRKZ1A inhibitors. It is important to note that these values are compiled from various
studies and assay formats, which may influence direct comparisons.
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Other Kinases
- DYRK1A IC50 o
Inhibitor Inhibited (IC50 Assay Type Reference

(nM) in nM)

CLK1 (68), CLK2  Biochemical
ML315 282 [1]
(231), CLK4 (68)  Assay

DYRK1B (166), Kinase Assay,

Harmine 33-107 [11[2]
MAO-A ELISA
CLK1 (15), ) )
) Biochemical
Leucettine L41 40 DYRK2 (35), [1]
Assay
GSK3p
DYRK1B (69.2), In vitro kinase
INDY 139 [1]
DYRK2 (27.7) assay
DYRK1B, CLK4, )
SMO07883 1.6 Kinase assay [1]
GSK3pB
DYRK1B (130), Biochemical
TGO003 12 [1]
CLK1, CLK4 Assay

CLK1 (20), CLK3  Biochemical
KH-CB19 55 [1]
(530) Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key experiments cited in the evaluation of DYRK inhibitor efficacy.

Biochemical Kinase Assay (Radiometric)

This protocol measures the direct inhibition of DYRKZ1A activity by quantifying the incorporation
of a radiolabeled phosphate from [y-32P]ATP into a substrate peptide.

Materials:

¢ Recombinant DYRK1A enzyme
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Inhibitor compound (e.g., ML315)

DYRKtide substrate (RRRFRPASPLRGPPK)[3]

[y-32P]ATP

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
P81 phosphocellulose paper

5% Orthophosphoric acid

Scintillation counter

Procedure:

Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a
vehicle control.

Pre-incubate the mixture for 10 minutes at room temperature.

Initiate the kinase reaction by adding the DYRKtide substrate and [y-32P]ATP.

Incubate the reaction mixture for 20-30 minutes at 30°C.

Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

Wash the P81 paper multiple times with 5% orthophosphoric acid to remove unincorporated
[y-32P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle
control and determine the IC50 value.

Cellular Kinase Assay
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This assay assesses the inhibitor's ability to block DYRK1A activity within a cellular context by

measuring the phosphorylation of a known downstream substrate.

Materials:

Cell line expressing DYRK1A (e.g., HEK293T)

Inhibitor compound

Cell lysis buffer

Primary antibody specific for the phosphorylated substrate of DYRK1A (e.g., phospho-Tau)

Secondary antibody conjugated to a detectable marker (e.g., HRP)

Substrate for the secondary antibody's enzyme (e.g., TMB)

Plate reader

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the inhibitor or vehicle control for a specified
period.

Lyse the cells to release cellular proteins.

Perform an ELISA or Western blot using a phospho-specific antibody to detect the
phosphorylation level of the DYRK1A substrate.

Quantify the signal and normalize it to the total protein concentration or a housekeeping
protein.

Calculate the percentage of inhibition of substrate phosphorylation at each inhibitor
concentration and determine the IC50 value.

Visualizations
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DYRK1A Signaling Pathway in Alzheimer's Disease

DYRK1A is implicated in the pathology of Alzheimer's disease through its phosphorylation of
Amyloid Precursor Protein (APP) and Tau protein.[4][5] Overexpression of DYRK1A can lead to
increased production of amyloid-beta (AB) peptides and the hyperphosphorylation of Tau,
contributing to the formation of amyloid plaques and neurofibrillary tangles, respectively.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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